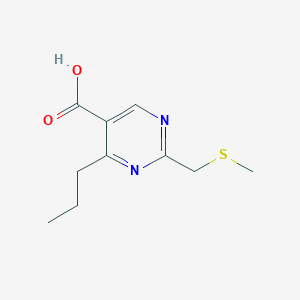

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid

Description

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a propyl group at position 4, a methylthio-methyl substituent at position 2, and a carboxylic acid moiety at position 3. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties.

Properties

Molecular Formula |

C10H14N2O2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

2-(methylsulfanylmethyl)-4-propylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2S/c1-3-4-8-7(10(13)14)5-11-9(12-8)6-15-2/h5H,3-4,6H2,1-2H3,(H,13,14) |

InChI Key |

KIKDQPMAIBGMJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)O)CSC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloromethyl-4-propylpyrimidine with sodium methylthiolate, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions typically involve the use of polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or RNA, affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Position 4 Substituent Variations

The propyl group at position 4 distinguishes the target compound from analogs with alternative substituents:

- 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS 1249306-95-3): The isopropyl group increases steric bulk, while the methoxymethyl substituent (vs. methylthio-methyl) enhances electron-donating capacity, affecting electronic distribution and reactivity .

- 2-Chloro-4-methylpyrimidine-5-carboxylic acid : The methyl group at position 4 reduces steric hindrance compared to propyl, and the chlorine atom at position 2 acts as a strong electron-withdrawing group, increasing acidity of the carboxylic acid .

Position 2 Substituent Variations

The methylthio-methyl group at position 2 is critical for modulating electronic and steric properties:

- 2-Ethyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate (5a): The ethylthio-acetate group introduces ester functionality, which may hydrolyze in vivo to release thiol groups, unlike the stable methylthio-methyl linkage .

Position 5 Functional Group Differences

The carboxylic acid at position 5 contrasts with other functional groups in analogs:

- 4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (5d): The carbonitrile group at position 5 reduces hydrogen-bonding capacity and solubility in aqueous media compared to carboxylic acid .

Structural and Property Comparison Table

Research Implications and Gaps

- Physicochemical Data : Solubility, logP, and pKa values are inferred from functional groups; experimental measurements would clarify formulation challenges.

Biological Activity

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may interact with various biological pathways, potentially influencing cellular processes and exhibiting therapeutic effects.

The compound is characterized by the following structural features:

- Pyrimidine Ring : A six-membered aromatic ring containing two nitrogen atoms.

- Methylthio Group : A sulfur-containing functional group that can enhance lipophilicity and biological activity.

- Propyl Group : An aliphatic chain that may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, can exhibit significant anticancer properties. For instance, analogs of pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that compounds with similar structures could effectively reduce the viability of cancer cells by inducing apoptosis or inhibiting critical signaling pathways involved in tumor growth .

The biological activity of this compound may be linked to its ability to interfere with nucleotide metabolism. Pyrimidine analogs often act as antimetabolites, disrupting the synthesis of DNA and RNA in rapidly dividing cells. This interference can lead to reduced cell proliferation and increased sensitivity to other chemotherapeutic agents .

Case Studies

- Study on Pyrimidine Analogues : A study highlighted the effectiveness of pyrimidine analogs in inhibiting cancer cell migration and invasion. The results showed that compounds with methylthio substitutions had enhanced activity compared to their non-substituted counterparts, suggesting a structure-activity relationship where the methylthio group plays a crucial role in biological efficacy .

- Antiparasitic Activity : Research into the effects of pyrimidine derivatives on Trypanosoma cruzi, the causative agent of Chagas disease, revealed that certain compounds could inhibit parasite growth by targeting nucleotide biosynthesis pathways. While specific data on this compound is limited, its structural similarity to effective inhibitors suggests potential activity against similar targets .

Data Table: Biological Activities of Pyrimidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.